



Initial characterization of OPC-163493 in scientific literature

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Compound of Interest				
Compound Name:	OPC-163493			
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An In-depth Technical Guide to the Initial Characterization of **OPC-163493**

Introduction

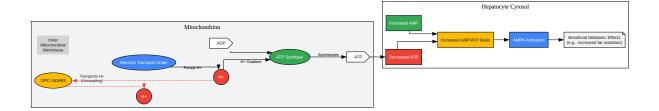
OPC-163493 is a novel, orally active, and liver-targeted mitochondrial uncoupling agent developed for the potential treatment of metabolic diseases such as diabetes mellitus.[1][2][3] Its mechanism of action is designed to increase energy expenditure in the liver, thereby improving glucose and lipid metabolism, without the systemic toxicities associated with previous generations of mitochondrial uncouplers.[4][5] This document provides a comprehensive summary of the initial preclinical characterization of **OPC-163493**, focusing on its pharmacological effects, mechanism of action, pharmacokinetic profile, and safety data.

Mechanism of Action

OPC-163493 acts as a mitochondrial uncoupler, specifically targeting the liver.[5] It functions by transporting protons across the inner mitochondrial membrane, which dissipates the proton gradient that is normally used by ATP synthase to produce ATP. This "uncoupling" of oxidative phosphorylation from ATP synthesis leads to an increase in oxygen consumption and a shift towards energy expenditure as heat.[6] The reduced efficiency of ATP production results in an increased AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7] Activated AMPK can lead to various beneficial metabolic effects, including enhanced glucose uptake and fatty acid oxidation.[5] The action of **OPC-163493** is independent of insulin signaling.[1][4]



Signaling Pathway of OPC-163493



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Caption: Mechanism of action of OPC-163493 as a mitochondrial uncoupler in hepatocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of **OPC-163493**.

Table 1: In Vitro Activity

Parameter	Value	Cell/System	Reference
EC ₅₀ (TCA Cycle Activation)	~0.30 μM	Not specified	[3]
Minimum Effective Concentration (mUncoupling Activity)	0.313 μΜ	HepG2 cells	[6]





Table 2: In Vivo Efficacy in Zucker Diabetic Fatty (ZDF)

Rats (6-Week Study)

Dose (mg/kg/da y)	HbA1c Lowering Effect (% points)	HbA1c Reductio n vs. Vehicle (%)	Fasting Blood Glucose	Plasma Insulin Levels	Body Weight & Food Intake	Referenc e
2	0.45	13.2	-	No significant effect	No effect	[3]
4	0.53	14.5	Significantl y lowered	No significant effect	No effect	[2][3]
10	1.3	38.1	Significantl y lowered	No significant effect	No effect	[2][3]

Table 3: Combination Therapy in ZDF Rats (6-Week

Study)

Treatment	HbA1c Reduction vs. Vehicle (%)	Reference
OPC-163493 (10 mg/kg/day) + Metformin (100 mg/kg/day)	35.0	[3]
Sitagliptin (10 mg/kg/day)	11.4	[3]
OPC-163493 (10 mg/kg/day) + Sitagliptin (10 mg/kg/day)	50.5	[3]

Table 4: Pharmacokinetic Profile in Rats (Single Oral Dose)



Parameter	Value	Dose (mg/kg)	Reference
C _{max} (Peak Plasma Concentration)	0.393 μg/mL (1.17 μM)	1	[2]
T _{max} (Time to Peak Concentration)	3.5 hours	1	[2]
t1/2 (Half-life)	3.74 hours	1	[2]
Bioavailability	53.5%	1	[2]
Liver/Plasma Concentration Ratio (Kp value)	2.9 (at 2h), 3.3 (at 8h)	Not specified	[7]

Table 5: Preclinical Safety Profile (No-Observed-Adverse-Effect Level - NOAEL)

Safety Ratio (NOAEL **Key Target** NOAEL Study AUC24h vs. **Species** Organs of Reference (mg/kg/day) **Duration Effective Toxicity Dose** AUC₂₄h) 30 4 weeks Liver Rat 100:1 [8][9] Blood Dog 10 4 weeks 13:1 [8][9]

Vessels

Kidney

20:1

Experimental Protocols Drug Discovery and Optimization Workflow

13 weeks

The development of **OPC-163493** began with the screening for inhibitors of a gene product related to calorie restriction, which led to the discovery of a hit compound with a unique 4-

20 (male), 40

(female)

Monkey

[8][9]

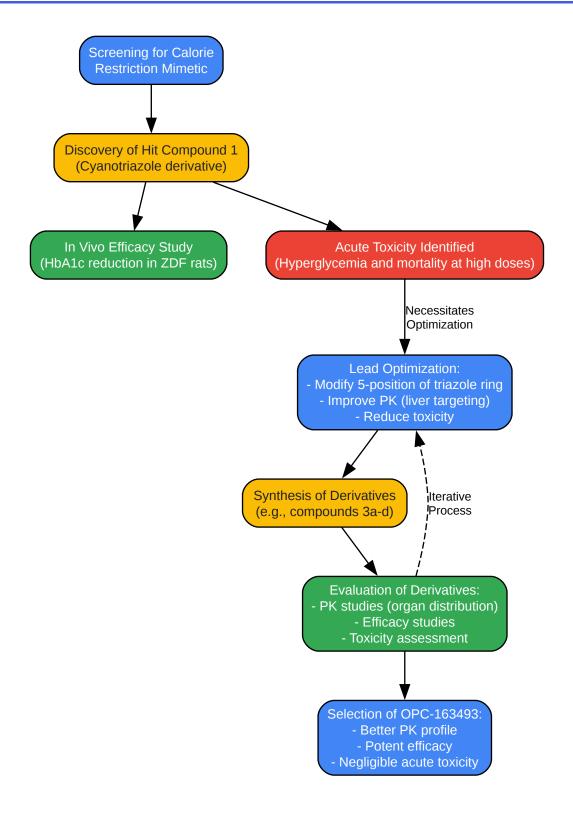






cyano-1,2,3-triazole structure.[3] This initial compound, however, showed acute toxicity at high doses.[7] The optimization process focused on modifying the 5-position on the cyanotriazole ring to improve the pharmacokinetic profile, particularly to increase liver targeting while avoiding brain distribution, and to reduce toxicity.[3] This led to the synthesis of several derivatives which were evaluated for their efficacy and safety, ultimately resulting in the selection of **OPC-163493**.[3]





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Caption: The workflow for the discovery and optimization of **OPC-163493**.

Key In Vitro Assays



- Mitochondrial Uncoupling Activity (Oxygen Consumption Rate):
 - Objective: To measure the direct effect of the compound on mitochondrial respiration.
 - Methodology: HepG2 cells were used. The oxygen consumption rate (OCR) was
 measured using a Seahorse XF Analyzer. The change in OCR (ΔOCR) after the addition
 of OPC-163493 was used to quantify its mitochondrial uncoupling activity. The minimum
 effective concentration (MEC) was determined as the lowest concentration to cause a
 significant increase in OCR.[6]
- TCA Cycle Activation Assay:
 - Objective: To assess the compound's ability to enhance the tricarboxylic acid (TCA) cycle, an indicator of increased mitochondrial metabolism.
 - Methodology: While the specific details of the protocol are not fully available in the provided literature, this assay likely involves treating isolated mitochondria or cells with the compound and measuring the activity of key TCA cycle enzymes or the flux of metabolites through the cycle. The EC₅₀ value represents the concentration at which the compound produces 50% of its maximal effect.[3][7]
- Mitochondrial Swelling Assay:
 - Objective: To visually confirm the effect of the compound on mitochondrial integrity and permeability, as uncouplers can induce mitochondrial swelling.
 - Methodology: Mitochondria were isolated from the livers of Sprague-Dawley rats. The
 isolated mitochondria were incubated with various concentrations of OPC-163493, and
 changes in light absorbance were monitored over time to assess swelling.[6]

Animal Studies

Animals: Male Zucker diabetic fatty (ZDF) rats and Akita mice (a model of type 1 diabetes)
were used for efficacy studies.[3][10] Sprague-Dawley rats, beagle dogs, and cynomolgus
monkeys were used for pharmacokinetic and toxicology studies.[8] Animals were housed
under standard conditions with ad libitum access to food and water.[7]



- Efficacy Studies in ZDF Rats:
 - Objective: To evaluate the anti-diabetic effects of OPC-163493 as a monotherapy and in combination with other anti-diabetic drugs.
 - Methodology: Male ZDF rats received oral doses of OPC-163493 (e.g., 2, 4, and 10 mg/kg/day) twice daily for six weeks. For combination studies, OPC-163493 was co-administered with metformin (100 mg/kg/day) or sitagliptin (10 mg/kg/day). Key endpoints included changes in HbA1c, fasting blood glucose, plasma insulin, body weight, and food intake.[3][7]
- Pharmacokinetic Studies:
 - Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of OPC-163493.
 - Methodology: Rats were administered a single oral dose (e.g., 1 mg/kg). Blood samples were collected at various time points to determine plasma concentrations of the drug.
 Tissue samples (liver, brain) were also collected to assess organ distribution. Standard pharmacokinetic parameters (C_{max}, T_{max}, t₁/₂, bioavailability) were calculated.[2][7]
- Toxicology Studies:
 - Objective: To assess the safety profile of OPC-163493 and determine the NOAEL.
 - Methodology: Single and repeated oral dose studies were conducted in rats, dogs, and monkeys.[8] For repeated-dose studies, animals received daily oral doses for 4 or 13 weeks. A comprehensive range of endpoints were evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.[8][9]

Conclusion

The initial characterization of **OPC-163493** identifies it as a promising, liver-targeted mitochondrial uncoupler. Preclinical data demonstrate its efficacy in improving glycemic control in animal models of both type 1 and type 2 diabetes, with beneficial effects on hepatic steatosis.[4][10] The compound exhibits a favorable pharmacokinetic profile with preferential



distribution to the liver, which likely contributes to its acceptable safety margins in preclinical toxicology studies.[3][8] The demonstrated add-on effects when combined with existing anti-diabetic agents further support its potential as a novel therapeutic option for metabolic diseases.[3] Future clinical studies are necessary to confirm its efficacy and safety in humans. [7]

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